AIM-100 (also written as AIM 100 or AIM-100) is a cell-permeable, small molecule inhibitor of the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2 (Tyrosine kinase non-receptor 2). [, , , , , , , ] AIM-100 exhibits anti-cancer properties in several cancer types, including prostate, breast, pancreatic, and lung cancers. [, , , , ] It also shows potential in treating inflammatory and autoimmune diseases by inhibiting the activation of Toll-like receptor (TLR) signaling pathways. [] Furthermore, studies suggest a role for AIM-100 in modulating dopamine transporter activity and potentially offering neuroprotection in Parkinson's disease models. [, ]
AIM-100 is classified as a tyrosine kinase inhibitor. It is known for its ability to inhibit the phosphorylation activity of Ack1, which is implicated in various cancer pathways. The compound has a reported IC50 value of 24 nM, indicating its potency in inhibiting Ack1 activity. This classification places AIM-100 within the broader category of anticancer agents that target specific signaling pathways involved in tumor progression and metastasis .
The synthesis of AIM-100 involves a multi-step process starting from commercially available precursors. The following key steps outline the synthesis:
These steps yield AIM-100 with high purity and yield percentages reported at various stages .
The molecular structure of AIM-100 can be characterized by the following features:
AIM-100 primarily participates in biochemical reactions involving the inhibition of Ack1 phosphorylation. The compound mimics ATP, thereby competitively inhibiting the kinase activity of Ack1. This inhibition leads to:
The detailed reaction mechanisms involve binding interactions that stabilize the inhibitor within the active site of Ack1, preventing substrate phosphorylation .
The mechanism of action for AIM-100 revolves around its role as an Ack1 inhibitor:
Studies have shown that AIM-100 effectively inhibits ligand-independent activation of androgen receptors in prostate cancer models, suggesting its potential as a therapeutic agent .
The primary applications of AIM-100 include:
Given its specificity and potency, AIM-100 represents a promising candidate for further development within oncology therapeutics .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3